molecular formula C6H9N3S B1312528 1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine CAS No. 857022-78-7

1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine

Cat. No.: B1312528
CAS No.: 857022-78-7
M. Wt: 155.22 g/mol
InChI Key: VWBIUOCADPUWNU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine” is C6H8N2S . The InChI code for this compound is 1S/C6H8N2S/c7-6-8-4-2-1-3-5(4)9-6/h1-3H2,(H2,7,8) .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 140.206 . It has a density of 1.4±0.1 g/cm3, a boiling point of 295.5±9.0 °C at 760 mmHg, and a melting point of 96-99ºC . The compound is solid at room temperature .

Scientific Research Applications

Antimicrobial Properties

1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that certain compounds in this class exhibit significant antimicrobial activities. For instance, some derivatives have shown potent antibacterial and antifungal activities, particularly against strains like Candida albicans, Cryptococcus neoformans, and Aspergillus flavus, with MIC values in the range of 6.25-25 microg/ml (Bharti et al., 2010). Other derivatives have been reported to possess promising inhibitory activity against Candida spp., including Candida albicans and Candida glabrata (Chimenti et al., 2011).

Anti-Candida Activity

The anti-Candida activity of (4-(4-iodophenyl)-thiazol-2-yl)hydrazine derivatives, which share a structural similarity with this compound, was explored. These derivatives showed significant inhibitory activity against Candida strains, particularly Candida albicans and Candida krusei. The presence of aliphatic chains or heteroaromatic rings on the hydrazone moiety at position C2, along with a 4-iodophenyl at C4 of the thiazole ring, contributed to the observed activity (Secci et al., 2012).

Antitumor Properties

The anticancer potential of this compound derivatives has been the subject of research as well. Studies indicate that certain synthesized derivatives exhibited higher inhibitory effects towards tumor cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), compared to the reference compound doxorubicin (Wardakhan et al., 2013).

Biological Activities of Related Compounds

Compounds closely related to this compound have been synthesized and evaluated for various biological activities. For instance, novel Indolyl 4-thiazolidinones bearing thiadiazine nucleus were synthesized, and these compounds displayed significant antimicrobial, analgesic, and anti-inflammatory activities (Anekal & Biradar, 2017). Similarly, novel thiazolyl-ethylidene hydrazino-thiazole derivatives were synthesized, and they exhibited effective antimicrobial and anticancer properties, showing activity against Gram-positive and Gram-negative bacteria as well as various carcinoma cell lines (Al-Mutabagani et al., 2021).

Biochemical Analysis

Biochemical Properties

1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially affecting their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways involved in cell growth and differentiation, leading to changes in gene expression patterns and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in alterations in cellular function and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into different metabolites, which can have varying effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cell signaling and metabolism, although these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . This distribution can influence its activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell .

Properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S/c7-9-6-8-4-2-1-3-5(4)10-6/h1-3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBIUOCADPUWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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